![molecular formula C8H6N2O2 B3040891 4-Phenyl-1,2,5-oxadiazol-3-ol CAS No. 24785-82-8](/img/structure/B3040891.png)
4-Phenyl-1,2,5-oxadiazol-3-ol
Overview
Description
“4-Phenyl-1,2,5-oxadiazol-3-ol” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It has the empirical formula C8H7N3O and a molecular weight of 161.16 . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
Oxadiazoles, including “this compound”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown potential against various diseases, indicating their ability to interact with multiple biological targets .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory effects against certain enzymes . The binding occurs similarly to the co-crystallized inhibitor via anchoring to Arg 356 and positioning of the aromatic ring and its substituents outwards at the entry of the active site .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to have an impact on the kynurenine pathway , which is an important metabolic pathway.
Pharmacokinetics
1,2,4-oxadiazole derivatives have been reported to showcase various essential pharmacokinetic characteristics .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the specific disease environment and the presence of other compounds .
Advantages and Limitations for Lab Experiments
4-Phenyl-1,2,5-oxadiazol-3-ol has several advantages for use in lab experiments, including its low toxicity, high solubility in water and organic solvents, and ease of synthesis. However, this compound is also known to be unstable in acidic conditions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-Phenyl-1,2,5-oxadiazol-3-ol, including the development of new this compound-based materials for use in optoelectronics and photonics, the investigation of this compound as a potential anticancer agent in vivo, and the development of new this compound-based sensors for the detection of hazardous chemicals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Scientific Research Applications
4-Phenyl-1,2,5-oxadiazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been studied for its potential as an anticancer agent, with promising results in vitro.
In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. This compound-based materials have also been investigated for their potential applications in optoelectronics and photonics.
In analytical chemistry, this compound has been used as a reagent for the detection of various metal ions, including copper, silver, and mercury. This compound-based sensors have also been developed for the detection of explosives and other hazardous chemicals.
properties
IUPAC Name |
4-phenyl-1,2,5-oxadiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSCPVXKXMUJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NONC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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